![molecular formula C9H14N2O2 B1476658 氮杂环丁-3-基(3-氧杂-6-氮杂双环[3.1.1]庚烷-6-基)甲酮 CAS No. 2097954-74-8](/img/structure/B1476658.png)

氮杂环丁-3-基(3-氧杂-6-氮杂双环[3.1.1]庚烷-6-基)甲酮

描述

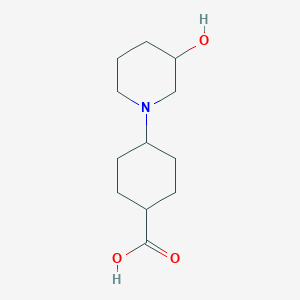

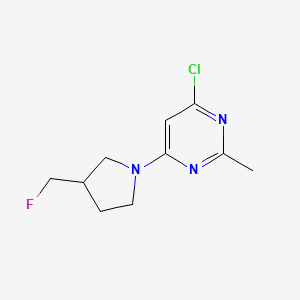

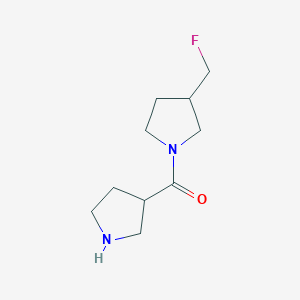

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol. It is a type of bicyclic morpholine, which are important building blocks in medicinal chemistry research .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which includes Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Molecular Structure Analysis

The 3-azabicyclo[3.1.1]heptane core of Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone closely resembles the pyridine ring, as the geometric parameters r, d, ϕ remain very similar . This similarity allows it to be used as a saturated analogue of pyridine .

Chemical Reactions Analysis

The synthesis of Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone involves a reaction with nitrile and NaBH4 in methanol under reflux conditions, followed by protection with Boc2O .

Physical And Chemical Properties Analysis

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone shows similar lipophilicity to that of morpholine, based on the cLogP of a derived analogue . In acetonitrile, dimethyl sulfoxide, and chloroform it was stable even under prolonged heating .

科学研究应用

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Structural Analogue for 4-Aminobutanoic Acid (GABA)

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone can be used as a structural analogue for 4-aminobutanoic acid (GABA) . This makes it useful in the study of GABA receptors and the development of drugs that target these receptors.

Preparation of Pharmaceutically Active Agents

This compound is used in the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors . This suggests its potential use in the development of new pharmaceuticals.

Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist

The compound has been used in the discovery of a Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonist . This antagonist has favorable physicochemical properties, making it a promising candidate for further research and potential therapeutic applications.

Drug Discovery Program

The compound was the starting point for a drug discovery program that culminated in the discovery of a compound with appropriate lipophilicity for a CNS indication and showed excellent permeability with no efflux . This indicates its potential use in the development of drugs for central nervous system disorders.

Physicochemical Properties Research

The compound has been used in research to understand the physicochemical properties governing CNS exposure and undesired off-target pharmacology such as hERG interactions . This research is crucial in the development of safer and more effective drugs.

属性

IUPAC Name |

azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-9(6-2-10-3-6)11-7-1-8(11)5-13-4-7/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTAKCUMLMKWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC1N2C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476584.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-amine](/img/structure/B1476586.png)

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-chloropropan-1-one](/img/structure/B1476587.png)